N-(4-bromobenzyl)-1-cyclopropylethanamine
Overview
Description
N-(4-bromobenzyl)-1-cyclopropylethanamine is a chemical compound characterized by its bromobenzyl group and cyclopropylethanamine structure
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound often begins with the bromination of benzyl compounds. This involves the reaction of benzyl chloride with bromine in the presence of a catalyst.
Cyclopropanation: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the use of diiodomethane and zinc-copper couple.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropanation reactions, followed by amination under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or cyclopropylamine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amines, cyclopropylamines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: N-(4-bromobenzyl)-1-cyclopropylethanamine is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-bromobenzyl)-1-cyclopropylethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-1-cyclopropylethanamine: Similar structure with a chlorine atom instead of bromine.
N-(4-methylbenzyl)-1-cyclopropylethanamine: Similar structure with a methyl group instead of bromine.
N-(4-fluorobenzyl)-1-cyclopropylethanamine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: N-(4-bromobenzyl)-1-cyclopropylethanamine is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-cyclopropylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCYVPOKMSRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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